Product packaging for 2,2'-Bis(bromomethyl)-1,1'-biphenyl(Cat. No.:CAS No. 38274-14-5)

2,2'-Bis(bromomethyl)-1,1'-biphenyl

Cat. No.: B1581278
CAS No.: 38274-14-5
M. Wt: 340.05 g/mol
InChI Key: VDXGURZGBXUKES-UHFFFAOYSA-N
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Description

Overview of Biphenyl (B1667301) Derivatives in Contemporary Organic Synthesis

Biphenyl derivatives are a class of organic compounds that feature two phenyl rings linked by a single bond. This structural motif is of paramount importance in modern organic synthesis due to its prevalence in a wide array of functional molecules. arabjchem.orgrsc.org The biphenyl core imparts a degree of rigidity and a defined three-dimensional geometry to molecules, which can be crucial for their intended function.

In the realm of medicinal chemistry, the biphenyl unit is a privileged scaffold, found in numerous pharmaceuticals with diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer agents. rsc.orgdoaj.org Furthermore, biphenyl derivatives are integral to materials science, where they are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. rsc.orgbiosynce.com The utility of the biphenyl structure also extends to its role as a precursor for chiral reagents and ligands in asymmetric catalysis, a field dedicated to the selective synthesis of single enantiomers of chiral molecules. arabjchem.org The ability to functionalize the biphenyl core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them highly versatile intermediates for a vast range of chemical applications. researchgate.netresearchgate.net

Significance of Bromomethyl Functionalization in Chemical Transformations

The introduction of bromomethyl (-CH₂Br) groups onto an aromatic scaffold, such as a biphenyl, significantly enhances its synthetic utility. The bromomethyl group is a highly reactive functional handle, readily participating in a variety of chemical transformations. researchgate.net This reactivity stems from the fact that the bromine atom is a good leaving group, and the adjacent methylene (B1212753) group is at a "benzylic" position.

Reactions involving the benzylic position are often facilitated by the stability of the resulting intermediates, such as benzylic radicals or carbocations, which are stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com This makes benzylic bromides, like those in 2,2'-Bis(bromomethyl)-1,1'-biphenyl, excellent substrates for nucleophilic substitution reactions (Sₙ1 and Sₙ2) and elimination reactions. youtube.commasterorganicchemistry.com Consequently, the bromomethyl group can be easily replaced by a wide range of other functional groups, including amines, alcohols, thiols, and nitriles, providing a versatile entry point for the construction of more complex molecules. wikipedia.orgbldpharm.com The use of N-bromosuccinimide (NBS) is a common method for introducing bromine at the benzylic position under radical conditions. libretexts.orgchemistrysteps.com

Research Scope and Objectives Pertaining to this compound

The specific structure of this compound, with two reactive bromomethyl groups positioned on adjacent phenyl rings, makes it a particularly interesting and valuable precursor in several areas of chemical research. The primary research objective for utilizing this compound is to leverage its bifunctionality to construct larger, more complex molecular architectures, particularly macrocycles and other topologically interesting molecules. nih.gov

The spatial arrangement of the two bromomethyl groups in this compound is ideal for forming cyclic structures through reaction with dinucleophiles. This has been exploited in the synthesis of a variety of macrocyclic hosts, which are molecules with large rings that can encapsulate smaller guest molecules. rsc.org These host-guest systems are fundamental to the field of supramolecular chemistry and have applications in sensing, catalysis, and drug delivery. Furthermore, this compound has been used as a key building block in the synthesis of interlocked molecules like rotaxanes, which consist of a "wheel" threaded onto an "axle." rsc.org The research focus is often on creating novel molecular machines and materials with unique properties derived from their intricate structures.

Below is a table summarizing the key properties of this compound:

PropertyValueReference
Molecular Formula C₁₄H₁₂Br₂ sigmaaldrich.comnih.gov
Molecular Weight 340.05 g/mol sigmaaldrich.com
CAS Number 38274-14-5 sigmaaldrich.com
Melting Point 90-92 °C sigmaaldrich.com
Appearance White to off-white powder/crystals

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2 B1581278 2,2'-Bis(bromomethyl)-1,1'-biphenyl CAS No. 38274-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXGURZGBXUKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291081
Record name 2,2'-Bis(bromomethyl)biphenyl
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Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-14-5
Record name NSC73047
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bis(bromomethyl)biphenyl
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Record name 2,2'-Bis(bromomethyl)-1,1'-biphenyl
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Synthetic Methodologies for 2,2 Bis Bromomethyl 1,1 Biphenyl

Established Synthetic Routes

The most common and effective method for synthesizing 2,2'-bis(bromomethyl)-1,1'-biphenyl is the radical-mediated bromination of the methyl groups of 2,2'-dimethylbiphenyl (B165481). This can be contrasted with electrophilic aromatic substitution, which would yield undesired ring-brominated products.

Bromination of 2,2'-Dimethylbiphenyl

Direct bromination of 2,2'-dimethylbiphenyl can proceed via two main pathways: electrophilic substitution on the aromatic rings or free-radical substitution at the benzylic methyl groups. The desired synthesis of this compound requires the latter.

The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron (Fe) or aluminum bromide (AlBr₃), promotes electrophilic aromatic substitution. wikipedia.orgbeilstein-journals.org In this reaction, the Lewis acid polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that readily attacks the electron-rich biphenyl (B1667301) rings. beilstein-journals.org

This method is generally not suitable for the synthesis of this compound as it would lead to the formation of various ring-brominated isomers, rather than the desired side-chain bromination. The reaction proceeds as follows:

Reaction Scheme: Electrophilic Aromatic Bromination (Undesired Pathway)

2,2'-Dimethylbiphenyl + Br₂ --(Fe or AlBr₃)--> Ring-Brominated Products

The conditions favor the substitution of hydrogen atoms on the aromatic core, a reaction that is deliberately avoided when the target is the benzylic bromide.

To achieve selective bromination at the benzylic methyl groups, reaction conditions must favor a free-radical mechanism over an electrophilic one. This is the cornerstone of synthesizing this compound. Key optimization strategies include:

Avoiding Lewis Acids: The presence of Lewis acids like FeBr₃ or AlBr₃ must be strictly avoided to prevent electrophilic aromatic substitution. wikipedia.orgbeilstein-journals.org

Using a Radical Initiator: The reaction should be initiated by a source of radicals, such as light (photobromination) or a chemical radical initiator (e.g., AIBN - azobisisobutyronitrile or benzoyl peroxide). masterorganicchemistry.comscientificupdate.com

Controlling Bromine Concentration: Maintaining a very low concentration of molecular bromine (Br₂) throughout the reaction is crucial. thermofisher.comorganic-chemistry.org High concentrations of Br₂ can lead to competing electrophilic addition to any potential sites of unsaturation or favor aromatic substitution. thermofisher.com N-Bromosuccinimide (NBS) is the reagent of choice for this purpose. thermofisher.comresearchgate.net

By implementing these strategies, the reaction pathway is shifted towards the desired free-radical substitution at the benzylic positions, leading to high yields of this compound.

Photobromination Approaches for Side-Chain Bromination

Photobromination, specifically the Wohl-Ziegler reaction, is the most effective and widely used method for the selective side-chain bromination of benzylic positions. masterorganicchemistry.comresearchgate.net This method employs N-bromosuccinimide (NBS) as the bromine source under the influence of light and/or a radical initiator.

The Wohl-Ziegler reaction involves the free-radical chain bromination of the benzylic methyl groups of 2,2'-dimethylbiphenyl using NBS. masterorganicchemistry.comscientificupdate.com The reaction is typically carried out in a non-polar solvent.

The mechanism proceeds via three main stages:

Initiation: Light or a radical initiator (like AIBN or benzoyl peroxide) initiates the reaction by generating a small number of bromine radicals (Br•). scientificupdate.comresearchgate.net NBS serves as a source for a constant, low concentration of molecular bromine, which is then homolytically cleaved. thermofisher.comresearchgate.net

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,2'-dimethylbiphenyl, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the brominated product and another bromine radical, which continues the chain reaction. scientificupdate.com

Termination: The reaction terminates when radicals combine with each other.

The use of NBS is critical as it reacts with the HBr byproduct to regenerate the necessary low concentration of Br₂, thus preventing high concentrations of HBr and Br₂ that could lead to side reactions. scientificupdate.comresearchgate.net

The choice of solvent and the use of light are paramount for the success of the Wohl-Ziegler bromination.

Light Irradiation: Irradiation with visible light or UV light provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction. researchgate.net This is a clean method for initiation and is often used in conjunction with a chemical initiator to ensure the reaction proceeds efficiently.

Solvent Systems: Non-polar, aprotic solvents are essential for the selectivity of the reaction.

Carbon Tetrachloride (CCl₄): Historically, CCl₄ was the solvent of choice for Wohl-Ziegler reactions because it is non-polar and unreactive towards the radical intermediates. masterorganicchemistry.com The low solubility of NBS and the insolubility of the succinimide (B58015) byproduct in CCl₄ help maintain the required low bromine concentration. However, due to its toxicity and environmental impact, its use is now heavily restricted.

Benzene (B151609): Benzene is another suitable non-polar solvent that can be used for this reaction. It effectively dissolves the starting material and does not interfere with the radical mechanism.

Other Solvents: Other non-polar solvents like cyclohexane (B81311) or trifluorotoluene have been proposed as alternatives to CCl₄. masterorganicchemistry.com Polar solvents are to be avoided as they can promote ionic side reactions.

The combination of NBS, a radical initiator, light, and a non-polar solvent ensures a high yield and selectivity for the formation of this compound.

Research Findings Summary

The following tables summarize typical reaction parameters and findings for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of this compound

ParameterDetailsPurpose
Starting Material 2,2'-DimethylbiphenylProvides the biphenyl backbone with methyl groups for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a constant, low concentration of bromine for selective benzylic radical bromination. researchgate.net
Initiator AIBN or Benzoyl Peroxide / LightInitiates the free-radical chain reaction. masterorganicchemistry.comscientificupdate.com
Solvent Carbon Tetrachloride (CCl₄) or BenzeneNon-polar solvent that favors the radical pathway and prevents ionic side reactions. masterorganicchemistry.com
Temperature RefluxProvides the necessary energy to initiate and sustain the reaction. masterorganicchemistry.com

Table 2: Influence of Reaction Conditions on Product Distribution

ConditionDesired ProductUndesired ProductRationale
NBS, Light, Non-polar Solvent (e.g., Benzene)This compound MinimalFavors free-radical substitution at the benzylic positions. scientificupdate.comresearchgate.net
Br₂, Lewis Acid (e.g., FeBr₃), DarkMinimalRing-brominated biphenyls Promotes electrophilic aromatic substitution on the biphenyl rings. wikipedia.orgbeilstein-journals.org
High concentration of Br₂Lower yield of desired productRing-brominated and poly-brominated side productsHigh bromine concentration can lead to competing electrophilic reactions. thermofisher.com

Exploration of Alternative and Emerging Synthetic Strategies

Research continues to explore more efficient, safer, and environmentally friendly methods for the synthesis of this compound. These efforts focus on both the formation of the biphenyl core and the bromination step.

For the synthesis of the 2,2'-dimethyl-1,1'-biphenyl precursor, alternatives to the classic coupling reactions are being investigated. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation. These reactions can often proceed under milder conditions and with different substrate scopes compared to their palladium-catalyzed counterparts.

In the realm of bromination, while NBS remains a workhorse, concerns over its stability and the formation of byproducts have prompted the search for alternative reagents. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is one such alternative that has been used for benzylic bromination, sometimes in conjunction with a Lewis acid catalyst like zirconium(IV) chloride to enhance reactivity and selectivity. nih.govrasayanjournal.co.in This method can offer advantages in terms of reaction rate and cleaner product profiles.

Furthermore, the use of molecular bromine (Br2) under photochemical conditions presents another avenue. google.com This method can be highly efficient but requires careful control of the reaction conditions to avoid over-bromination and other side reactions.

Considerations for Industrial Scale Synthesis and Production

The transition from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations, primarily centered around safety, efficiency, and cost-effectiveness.

The bromination step, in particular, requires careful management on a large scale. The use of radical initiators like AIBN and benzoyl peroxide poses safety risks due to their potential for thermal decomposition. Photochemical initiation, while avoiding these reagents, requires specialized reactor design to ensure uniform light distribution throughout the reaction mixture. google.com Continuous flow chemistry is an emerging technology that offers significant advantages for such reactions. It allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, consistency, and yield. A continuous flow process for a similar benzylic bromination has been successfully implemented on a manufacturing scale, demonstrating the viability of this approach.

Reactivity and Transformational Chemistry of 2,2 Bis Bromomethyl 1,1 Biphenyl

Nucleophilic Substitution Reactions of Bromomethyl Groups

The presence of two benzylic bromide functionalities renders 2,2'-bis(bromomethyl)-1,1'-biphenyl highly susceptible to nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile displaces the bromide ion, leading to the formation of a new carbon-nucleophile bond. The atropisomeric nature of the biphenyl (B1667301) backbone can also introduce elements of stereoselectivity in these transformations.

Reactions with Amine Nucleophiles

The reaction of this compound and its derivatives with amine nucleophiles is a cornerstone for the synthesis of nitrogen-containing macrocycles and heterocyclic compounds. These reactions often involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A notable application is the synthesis of macrocyclic polyamino biphenolic ligands. For instance, a related compound, 3,3′-bis(bromomethyl)-2,2′-dimethoxybiphenyl, undergoes cyclization with poly-tosylated polyamines in the presence of a base like potassium carbonate to form tosylated, phenol (B47542) methyl-protected macrocycles. wikipedia.org Subsequent deprotection yields the final macrocyclic ligands. wikipedia.org This strategy highlights a modified Richman-Atkins method for macrocycle formation.

Similarly, the reaction with primary amines can lead to the formation of dibenzo[c,e]azepine derivatives, which are important structural motifs in medicinal chemistry. The intramolecular cyclization of related 2,2'-disubstituted biphenyls with amines, often catalyzed by copper, yields these seven-membered bridged biarylamines with high efficiency. wikipedia.orgresearchgate.netsigmaaldrich.com

Table 1: Examples of Reactions with Amine Nucleophiles

Amine Nucleophile Product Type Reaction Conditions Reference
Polytosylated polyamines Macrocyclic polyamino ligands K(_2)CO(_3), modified Richman-Atkins wikipedia.org

Reactions with Thiol Nucleophiles

The soft nature of thiol nucleophiles makes them excellent partners for reaction with the soft electrophilic carbons of the bromomethyl groups. These reactions readily form thioether linkages and are instrumental in the synthesis of sulfur-containing macrocycles and other organosulfur compounds.

The general principle of thiol-alkylation is well-established, with methods available for the efficient bromomethylation of thiols themselves. researchgate.net In the context of this compound, reaction with dithiols under basic conditions can lead to the formation of macrocycles containing a dibenzo[c,e]thiepine unit. This type of bis-alkylation of dithiols is a robust method for peptide cyclization and can be applied to the synthesis of various macrocyclic structures. orgsyn.org The reaction typically proceeds in a buffered solution at a pH that ensures the thiols are in their more nucleophilic thiolate form. orgsyn.org

For example, the reaction of this compound with sodium sulfide (B99878) would be expected to yield the seven-membered heterocyclic compound, dibenzo[c,e]thiepine.

Table 2: Representative Reaction with Thiol Nucleophiles

Thiol Nucleophile Product Type Reaction Conditions
Dithiols Sulfur-containing macrocycles Basic conditions, e.g., buffered solution at pH 8

Reactions with Alkoxide Nucleophiles

Alkoxide nucleophiles, including those derived from diols and polyols, react with this compound to form ether linkages. These reactions are fundamental to the synthesis of crown ethers and other oxygen-containing macrocycles.

The synthesis of dibenzo[c,e]oxepine, a seven-membered oxygen-containing heterocycle, can be envisaged through the intramolecular cyclization of a diol formed from the hydrolysis of this compound, or more directly through its reaction with a suitable oxygen nucleophile under Williamson ether synthesis conditions. The synthesis of dibenzo[b,f]oxepine derivatives from related starting materials is a well-documented process. nih.govnih.govresearchgate.net

Furthermore, the reaction of this compound with polyethylene (B3416737) glycols in the presence of a base is a viable route to novel crown ethers. The biphenyl unit imparts rigidity to the macrocyclic structure, influencing its ion-binding properties. The synthesis of crown ethers often utilizes a template effect, where a metal cation coordinates to the oxygen atoms of the polyether chain, promoting the cyclization reaction. nih.gov

Table 3: Illustrative Reactions with Alkoxide Nucleophiles

Alkoxide Nucleophile Product Type Reaction Conditions Reference
Diols/Polyethylene Glycols Crown ethers Basic conditions (e.g., Williamson ether synthesis) nih.gov

Mechanistic Pathways and Scope of Substitution Reactions

The nucleophilic substitution reactions of the bromomethyl groups in this compound predominantly follow an S(_N)2 pathway. This is characteristic of primary benzylic halides. The reaction rate is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature. The bimolecular nature of the transition state means that steric hindrance around the electrophilic carbon can affect the reaction rate.

The scope of these substitution reactions is broad, allowing for the introduction of a wide variety of functional groups. The use of bifunctional nucleophiles, such as diamines, dithiols, and diols, opens the door to a vast array of macrocyclic structures. The conformational properties of the resulting macrocycles are heavily influenced by the nature of the linker and the inherent chirality of the biphenyl backbone.

Redox Chemistry and Functional Group Interconversions

The bromomethyl groups of this compound are at a low oxidation state and can be readily oxidized to higher oxidation states, namely aldehydes and carboxylic acids. These transformations provide access to another important class of biphenyl derivatives.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

Several methods are available for the oxidation of benzylic halides to aldehydes. These include the Sommelet reaction, the Kornblum oxidation, and the Hass-Bender oxidation.

Sommelet Reaction: This reaction involves the treatment of the benzyl (B1604629) halide with hexamine followed by hydrolysis to yield the corresponding aldehyde. wikipedia.org

Kornblum Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of a base like triethylamine. The reaction proceeds through an alkoxysulfonium salt intermediate. wikipedia.orgresearchgate.netresearchgate.netnih.gov

Hass-Bender Oxidation: This oxidation uses the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides to benzaldehydes. wikipedia.orgresearchgate.net

The application of these methods to this compound would be expected to yield biphenyl-2,2'-dicarboxaldehyde.

Further oxidation of the aldehyde or direct, more vigorous oxidation of the bromomethyl groups can lead to the formation of biphenyl-2,2'-dicarboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. The resulting dicarboxylic acid is a valuable synthon for the preparation of polyesters, polyamides, and other polymers.

Table 4: Oxidation Reactions of this compound

Product Reagents and Conditions Reaction Type Reference
Biphenyl-2,2'-dicarboxaldehyde 1. Hexamine, 2. H(_2)O Sommelet reaction wikipedia.org
Biphenyl-2,2'-dicarboxaldehyde DMSO, Et(_3)N Kornblum oxidation wikipedia.orgresearchgate.net
Biphenyl-2,2'-dicarboxaldehyde Sodium 2-nitropropanide Hass-Bender oxidation wikipedia.orgresearchgate.net

Reduction Pathways to Methyl-Substituted Analogues (e.g., with Lithium Aluminum Hydride)

The reduction of the bromomethyl groups in this compound to methyl groups can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of 2,2'-dimethyl-1,1'-biphenyl. The reaction proceeds via the nucleophilic displacement of the bromide ions by hydride ions (H⁻) furnished by the LiAlH₄. Etheral solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed to stabilize the aluminohydride reagent. mdpi.com

The conversion to 2,2'-dimethyl-1,1'-biphenyl is significant as this product serves as a foundational chiral ligand precursor. For instance, subsequent synthetic modifications can lead to the formation of valuable ligands like (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol, a key component in the development of adjustable axially chiral biphenyl ligands and catalysts. nih.gov

Table 1: Reduction of this compound

ReactantReagentProductSolvent
This compoundLithium Aluminum Hydride (LiAlH₄)2,2'-Dimethyl-1,1'-biphenylDiethyl ether or Tetrahydrofuran (THF)

Cyclization and Ring-Forming Reactions

The geometric arrangement of the two reactive bromomethyl groups in this compound makes it an ideal substrate for a variety of cyclization reactions, leading to the formation of novel heterocyclic and macrocyclic structures.

Synthesis of Tellurepins (e.g., 1,7-Dihydro-1H-dibenzo[c,e]tellurepin)

The reaction of this compound with a tellurium source provides a direct route to seven-membered, tellurium-containing heterocyclic rings known as tellurepins. Specifically, the treatment of this compound with potassium tellurocyanate in dry dimethyl sulfoxide (DMSO) yields 1,7-dihydro-1H-dibenzo[c,e]tellurepin in good yield. researchgate.net This reaction involves the in situ formation of a telluride nucleophile that subsequently undergoes a double nucleophilic substitution with the biphenyl derivative to form the dibenzo[c,e]tellurepin ring system.

Table 2: Synthesis of 1,7-Dihydro-1H-dibenzo[c,e]tellurepin

ReactantReagentProductSolventYield
This compoundPotassium Tellurocyanate1,7-Dihydro-1H-dibenzo[c,e]tellurepinDimethyl sulfoxide (DMSO)60% researchgate.net

Formation of Macrocyclic Compounds

The ability of this compound to act as a rigid building block has been exploited in the synthesis of various macrocyclic compounds.

Polyazacyclophanes incorporating the 2,2'-biphenyl unit can be synthesized in high yields by reacting this compound with pertosylated polyamines in a basic medium. rsc.org This reaction is followed by a detosylation step, typically using a sodium-mercury amalgam, to afford the final polyazamacrocycle. The biphenyl fragment in these macrocycles influences their dynamic behavior and their ability to interact with various cationic and anionic guest species. rsc.org

The versatility of the biphenyl scaffold extends to the construction of other complex macrocyclic architectures. The reaction of this compound with various linking units allows for the creation of diverse macrocycles. These structures are of interest in supramolecular chemistry and materials science. The use of bis(bromomethyl)benzene derivatives, which are structural analogs, in the macrocyclization of peptides highlights the utility of this reactive motif in constructing constrained molecular systems. researchgate.netnih.gov

Synthesis of Seven-membered Cyclic Amino Acid Derivatives

While direct synthesis of seven-membered cyclic amino acid derivatives from this compound is not explicitly detailed in the provided context, the biphenyl scaffold is central to the synthesis of related seven-membered ring systems. For instance, Brønsted acid-catalyzed cyclization of biphenyl-embedded enynes can produce dibenzofused seven-membered carbocycles. nih.govresearchgate.net This type of cyclization chemistry, focused on forming seven-membered rings within a biphenyl framework, is relevant to the synthesis of constrained amino acid analogues. The development of such cyclic amino acids is of interest in the field of foldamers, where they can be used as building blocks for creating novel peptide secondary structures. nih.gov

Formation of Keto Derivatives via Alkylation

While direct alkylation of a nucleophile with this compound to form a ketone is a plausible synthetic route, specific examples in the literature are scarce. However, related transformations on the biphenyl scaffold to introduce keto functionalities are well-established. For instance, the Friedel-Crafts acylation of biphenyl with various acylating agents is a common method to introduce keto groups onto the aromatic rings. rsc.org In a different approach, the Giese reaction allows for the formation of γ-aryl ketones through the radical-mediated addition of benzylic C-H bonds to enones, a transformation that could potentially be adapted for derivatives of this compound. rsc.org

Another potential pathway to keto derivatives involves the reaction of the bis(bromomethyl) compound with a suitable nucleophile that contains a masked ketone functionality. Subsequent deprotection would then reveal the desired keto group. These methods highlight the versatility of the biphenyl core and the potential for its functionalization into keto-containing molecules, even if direct alkylation with the bromomethyl groups is not the primary reported method.

Coordination Chemistry and Complexation Behavior

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of chelating ligands. These ligands can coordinate with various metal centers, leading to the formation of stable metal complexes with interesting structural features and potential applications in catalysis and materials science.

Preparation of Metal Complexes (e.g., Mononuclear Rhodium(III) Complexes with Chelate Rings)

A notable example of the use of this compound in coordination chemistry is the preparation of a mononuclear rhodium(III) complex featuring a nine-membered S,S-chelate ring. sigmaaldrich.com This synthesis involves the reaction of fac-[Rh(aet)₃] (where aet = 2-aminoethanethiolate) with this compound. sigmaaldrich.com In this reaction, the sulfur atoms of two of the aet ligands act as nucleophiles, displacing the bromide ions from the biphenyl derivative to form a new chelating ligand, 2,2'-bis(2-aminoethylthiomethyl)-1,1'-biphenyl, coordinated to the rhodium center. sigmaaldrich.com

The resulting complex, fac-[Rh(aet)(L)]²⁺ (where L is the newly formed biphenyl-containing ligand), exhibits atropisomerism due to the restricted rotation around the biphenyl C-C single bond. sigmaaldrich.com This leads to the formation of a pair of atropdiastereomers, which can be separated and characterized. sigmaaldrich.com

Table 1: Synthesis of a Mononuclear Rhodium(III) Complex
ReactantsProductKey FeaturesReference
fac-[Rh(aet)₃] and this compoundfac-[Rh(aet)(2,2'-bis(2-aminoethylthiomethyl)-1,1'-biphenyl)]²⁺Formation of a nine-membered S,S-chelate ring; exhibits atropisomerism. sigmaaldrich.com

Ligand Design and Chelation Properties in Organometallic Chemistry

The synthesis of the rhodium(III) complex described above is a prime example of ligand design facilitated by this compound. The spacing and orientation of the two bromomethyl groups on the biphenyl backbone are crucial for the formation of the nine-membered chelate ring upon reaction with a suitable metal-ligand precursor. sigmaaldrich.com This pre-organization of the reactive sites directs the formation of a specific coordination geometry around the metal center.

Advanced Organic Transformations

The unique structural features of this compound have been harnessed in advanced organic transformations, particularly in the field of asymmetric synthesis and the construction of complex molecular architectures.

Enantioselective Synthesis and Chirality Induction (e.g., Chiral Atropoisomeric α,α-Disubstituted Glycines)

A significant application of this compound is in the enantioselective synthesis of chiral atropoisomeric α,α-disubstituted glycines. sigmaaldrich.com These non-proteinogenic amino acids are valuable building blocks in peptide chemistry, as they can induce specific secondary structures in peptides. organic-chemistry.org

The synthesis involves the bis-alkylation of a glycine (B1666218) tert-butyl ester Schiff base under phase-transfer catalysis conditions. organic-chemistry.org The biphenyl unit acts as a chiral template, and the resulting cyclic product, after hydrolysis, yields the desired α,α-disubstituted glycine with axial chirality. The rigidity of the biphenyl backbone is instrumental in transferring the chiral information and controlling the stereochemical outcome of the reaction. organic-chemistry.org

Table 2: Enantioselective Synthesis of a Chiral Glycine Derivative
ReactantsCatalyst SystemProductKey FeaturesReference
Glycine tert-butyl ester Schiff base and this compoundPhase-transfer catalystChiral atropoisomeric α,α-disubstituted glycineHigh enantioselectivity; chirality induced by the biphenyl backbone. organic-chemistry.org

Multi-component Coupling Reactions

While specific examples of this compound being directly employed in classic multi-component reactions (MCRs) like the Ugi or Passerini reactions are not prominently reported, its structural motif as a benzylic dihalide suggests its potential for such transformations. wikipedia.orgillinois.eduorganic-chemistry.org MCRs are powerful tools in organic synthesis for the rapid construction of complex molecules from three or more starting materials in a one-pot process. nih.govbeilstein-journals.org

The reactivity of benzylic halides in MCRs has been demonstrated in the synthesis of various heterocyclic compounds. tandfonline.com For instance, benzyl halides can be oxidized in situ to aldehydes, which can then participate in MCRs to form quinazolinone derivatives. tandfonline.com Given that this compound possesses two reactive benzylic bromide moieties, it could potentially serve as a bifunctional component in MCRs, leading to the formation of macrocyclic or dimeric structures. Further research in this area could unveil novel synthetic applications for this versatile compound.

Electrochemical Transformations and Paired Electrosynthesis Applications of this compound

The electrochemical behavior of this compound is characterized by its propensity to undergo reductive intramolecular cyclization, a transformation of significant interest for the synthesis of complex cyclic structures. This section delves into the electrochemical processes that govern the transformation of this bifunctional biphenyl derivative and explores its potential within the framework of paired electrosynthesis.

The primary electrochemical transformation of this compound at a cathode is the formation of a strained eight-membered ring system, dibenzo[a,e]cyclooctene (B1599389). This reaction proceeds via a reductive coupling mechanism. While detailed cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the general mechanism is understood to involve the sequential or concerted transfer of two electrons to the molecule.

The process is initiated by the transfer of an electron to one of the bromomethyl groups, leading to the cleavage of a carbon-bromine bond and the formation of a benzyl-type radical intermediate. This radical can then undergo an intramolecular cyclization by attacking the second bromomethyl group, or it can be further reduced to a carbanion which then effects the intramolecular displacement of the second bromide ion. The exact pathway, whether it involves a radical-radical coupling, a radical-anion reaction, or an SN2-type cyclization by a dianion, is influenced by factors such as the electrode material, solvent, and the applied potential. The exceptional electrocatalytic properties of certain cathodes, such as silver, have been shown to modify the mechanism of reduction for similar benzylic halides, proceeding through a pre-adsorption step that facilitates the electron transfer process. chemrxiv.org

The resulting product, dibenzo[a,e]cyclooctene, is itself a redox-active molecule. It can undergo a reversible two-electron reduction to form a stable, planar dianion. uni-freiburg.denih.gov This property has led to the investigation of dibenzo[a,e]cyclooctatetraene-functionalized polymers as potential materials for organic batteries. uni-freiburg.denih.gov The electrochemical synthesis of dibenzo[a,e]cyclooctene from this compound is therefore a critical step in accessing these advanced materials.

The concept of paired electrosynthesis, where valuable chemical transformations occur simultaneously at both the anode and the cathode, offers a highly efficient and sustainable approach to chemical manufacturing. chemrxiv.org In the context of this compound, its cathodic reduction to dibenzo[a,e]cyclooctene could be paired with a suitable anodic oxidation reaction.

Applications in Materials Science and Polymer Chemistry

Role as a Building Block for Novel Functional Materials

2,2'-Bis(bromomethyl)-1,1'-biphenyl serves as a fundamental component in the bottom-up construction of sophisticated functional materials, including extended covalent frameworks and intricate supramolecular structures.

The development of porous organic polymers (POPs) and other extended covalent frameworks benefits from the use of rigid and geometrically defined building blocks. While direct synthesis of covalent organic frameworks (COFs) using this compound is an area of ongoing research, its structural motif is integral to the design of related porous materials. For instance, hypercrosslinked polymers (HCPs) have been synthesized using aromatic monomers crosslinked with benzyl (B1604629) ether compounds like 4,4'-bis(methoxymethane)biphenyl, a derivative conceptually similar to the reactive nature of this compound. researchgate.net This approach allows for the creation of robust, porous networks with high surface areas, which are essential for applications in gas storage, separation, and catalysis.

The rigid biphenyl (B1667301) core of this compound is an ideal component for the construction of macrocyclic hosts known as cyclophanes. mdpi.comrsc.orgbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org These molecules possess well-defined cavities capable of encapsulating guest molecules, a fundamental principle of supramolecular chemistry. The synthesis of cyclophanes often involves the reaction of bifunctional precursors like this compound with other aromatic or aliphatic linkers. For example, a biphenyl bisimide cyclophane has been synthesized and shown to form host-guest complexes with carbazole-derived aromatic guests, leading to the generation of delayed fluorescence. nih.gov The geometry of the biphenyl unit influences the shape and size of the cyclophane's cavity, thereby determining its molecular recognition properties.

A notable example is the synthesis of a biphenyl bisimide-derived cyclophane, which forms a box-like nanocavity. This structure is ideal for encapsulating guest molecules through π–π and CH−π interactions. nih.gov The table below summarizes key structural parameters of this cyclophane.

Structural Parameter Measurement (Å)
Centroid-to-centroid distance between biphenyl bisimide units8.8
Distance between linker units13.1
Table 1: Structural parameters of a biphenyl bisimide cyclophane host. nih.gov

Furthermore, the principle of using bifunctional building blocks is central to creating bismacrocycles, which are molecules containing two linked macrocyclic units. nih.gov These structures exhibit enhanced recognition and assembly properties compared to their single-macrocycle counterparts.

Polymer Synthesis and Architecture Control

The reactive bromomethyl groups of this compound allow for its conversion into a variety of specialized monomers and initiators. For instance, it has been used in the preparation of a mononuclear rhodium(III) complex featuring a nine-membered S,S-chelate ring. sigmaaldrich.comsigmaaldrich.com It has also served as a key starting material in the synthesis of a novel chiral atropoisomeric α,α-disubstituted glycine (B1666218), specifically a 1,1'-binaphthyl-substituted α-aminoisobutyric acid. sigmaaldrich.comsigmaaldrich.com These examples highlight its role in creating monomers with specific catalytic or chiral properties. While direct application as a conventional initiator for radical polymerization is less common, its derivatives can be designed to initiate polymerization under specific conditions, such as in living anionic polymerization where bromomethyl benzene (B151609) derivatives are used as linking agents. acs.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. sigmaaldrich.comsigmaaldrich.comwikipedia.org The selection of a suitable RAFT agent is crucial for the successful polymerization of specific monomers like styrene. nih.gov While the direct use of this compound as a RAFT agent has not been extensively reported, its structure provides a template for the synthesis of novel RAFT agents. The "R" and "Z" groups of a RAFT agent (R-S-C(=S)-Z) are critical for its effectiveness. The biphenyl moiety could be incorporated into either the R or Z group to influence the agent's activity and the properties of the resulting polymer. The development of such specialized RAFT agents is an active area of research aimed at expanding the scope and utility of controlled polymerization. rsc.org

The incorporation of the this compound unit into a polymer backbone, either as a monomer or a crosslinker, can significantly modulate the final properties and architecture of the material. The rigid biphenyl group can enhance the thermal stability and mechanical strength of the polymer. nih.govrsc.org

In crosslinked polymers, the biphenyl moieties can introduce non-covalent π-π stacking interactions between polymer chains. nih.gov These interactions act as physical crosslinks, supplementing the covalent crosslinks and influencing the swelling behavior and mechanical properties of the polymer network. For example, in a study of crosslinked polymers containing biphenyl side groups, it was observed that these non-covalent interactions restricted the motion of the polymer chains, thereby minimizing the swelling ratio. nih.gov This effect was more pronounced in polymers where the biphenyl groups were arranged in a coplanar structure, leading to stronger intramolecular interactions. nih.gov

The use of multifunctional linking agents, including bromomethyl benzene derivatives, in living anionic polymerization allows for the synthesis of polymers with complex architectures, such as star polymers. acs.org By reacting living polymer chains with a molecule like this compound, a two-arm star polymer could theoretically be formed. This highlights its potential in controlling the macroscopic organization and performance of polymers. ibm.comdongguk.edu The introduction of biphenyl units can also influence the solubility and chemical stability of polymers, as seen in polyimides where biphenyl dianhydrides are used to create highly stable materials. mdpi.com

The table below illustrates the effect of a biphenyl-containing crosslinker on the properties of a polymer network.

Property Observation Underlying Mechanism
Swelling RatioMinimized with the presence of biphenyl groupsπ-π stacking interactions between biphenyl moieties create non-covalent crosslinks, restricting network swelling. nih.gov
Mechanical ModulusIncreases with higher covalent crosslinker contentExpected trend for crosslinked polymers. nih.gov
Table 2: Influence of Biphenyl Moieties on Polymer Network Properties. nih.gov

Development of Materials with Specific Electronic Properties (e.g., Organic Field-Effect Transistors via Derivatives)

The quest for novel organic semiconductors with enhanced performance characteristics for applications in flexible and low-cost electronics has driven significant research into the derivatives of this compound. This compound is a key precursor for creating materials with tailored electronic properties, particularly for use in Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of modern electronics, and their performance is largely dictated by the properties of the organic semiconductor layer. researchgate.netwikipedia.org

The primary strategy for utilizing this compound involves its conversion into larger, more complex aromatic structures. One notable application is in the synthesis of tetraphenylene (B3251814) and its derivatives. beilstein-journals.org The rigid, non-planar, saddle-shaped structure of tetraphenylene provides a unique molecular scaffold that can be further functionalized to fine-tune its electronic characteristics.

Detailed Research Findings

Research has demonstrated that this compound can be used to synthesize various substituted tetraphenylenes through transition-metal-catalyzed reactions. beilstein-journals.org These reactions allow for the introduction of different functional groups onto the tetraphenylene core, which in turn influences the material's charge transport properties. The ability to systematically modify the molecular structure is crucial for optimizing the performance of the resulting OFETs.

While direct OFET performance data for materials synthesized from this compound is not extensively documented in readily available literature, the electronic properties of related tetraphenylene and other biphenyl derivatives strongly suggest their potential. For instance, heteroatom-bridged tetraphenylenes have been synthesized and investigated for their photophysical and electrochemical properties, indicating their suitability as electronic materials. nih.gov The charge transport properties of materials are critical for their application in OFETs, with key metrics being charge carrier mobility (μ), the on/off current ratio, and the threshold voltage. nih.gov

Theoretical studies on related structures, such as tetrabenzoheptacene derivatives, have shown that molecular stacking and electronic properties can be tuned through substitution, leading to promising candidates for ambipolar OFET materials with high charge transport mobility. nih.gov Similarly, the introduction of different functional groups to a phenanthrene (B1679779) backbone, another polycyclic aromatic hydrocarbon, has been shown to result in tunable charge transport with good mobilities in OFETs. nih.gov

The general principle relies on creating extended π-conjugated systems that facilitate efficient charge transport. The synthesis of ladder-type polymers from precursors related to this compound is another promising avenue. nih.gov These rigid, planar structures can lead to highly ordered thin films, a desirable characteristic for high-performance OFETs.

The table below illustrates the typical performance metrics evaluated for OFETs based on various organic semiconductors, providing a benchmark for the potential of materials derived from this compound.

Organic Semiconductor Derivative ClassHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioDevice Configuration
Tetrathiafulvalene Derivatives ~0.1->10^5Top Contact
Thiophene-based Ladder Polymers ntu.edu.tw>0.1-~10^6-
Dithienothiophene Derivatives nih.govup to 1.26-10^6 - 10^8Single Crystal OFET
Phenanthrene-based N-heteroacenes nih.gov-up to 4.27 x 10⁻³-Spin-coated

This table presents representative data for classes of compounds related to derivatives of this compound to illustrate the target electronic properties for OFET applications. The values are sourced from studies on those specific material classes and are for comparative purposes.

Role in Medicinal Chemistry and Biological Activity

Intermediate in the Synthesis of Pharmaceutical Compounds

2,2'-Bis(bromomethyl)-1,1'-biphenyl serves as a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic value. Its two reactive bromomethyl groups allow for facile substitution reactions, making it an ideal starting material for constructing larger, conformationally restricted structures.

This bifunctionality is crucial for creating cyclic systems and introducing specific pharmacophores. For instance, this compound has been utilized in the preparation of a mononuclear rhodium(III) complex featuring a nine-membered S,S-chelate ring. chemicalbook.com It is also a precursor for synthesizing 1,1'-binaphthyl-substituted α-aminoisobutyric acid, which is a novel chiral atropoisomeric α,α-disubstituted glycine (B1666218). chemicalbook.com While not direct pharmaceutical end-products, these examples showcase its utility in creating complex, sterically defined molecules that are essential in drug design and discovery. epfl.ch The development of small molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 axis, often relies on core structures like biphenyls, highlighting the importance of versatile intermediates like this compound in generating libraries of potential drug candidates. nih.govresearchgate.net

Preparation of Biologically Active Molecules

The synthesis of novel molecules with potential biological activity is a cornerstone of medicinal chemistry. nih.gov this compound is an important precursor for creating such compounds. chemicalbook.com The biphenyl (B1667301) moiety itself is present in various natural products with significant biological activity, such as vancomycin. rsc.org Synthetic strategies often leverage intermediates like this compound to build molecules that mimic or inhibit biological processes. nih.govgoogle.com

Research has focused on synthesizing 2,2'-disubstituted biphenyl compounds to explore their therapeutic potential. nih.gov For example, a series of these compounds were synthesized using the Ullmann coupling reaction as a key step to evaluate their suppressive effects against liver injury induced by carbon tetrachloride in mice. nih.gov This research identified an unsymmetrical biphenyl derivative as having the most potent activity, underscoring the value of this chemical class in developing protective agents. nih.gov

Utilization as a Cross-linking Agent in Biochemical Studies

Cross-linking is a powerful technique used to study protein structure, function, and interactions by chemically joining molecules with a covalent bond. thermofisher.com Reagents with two reactive ends, known as cross-linkers, are essential for this purpose. thermofisher.com Homobifunctional cross-linkers, such as those with two maleimide (B117702) groups or two bromomethyl groups, react with specific functional groups on proteins, like sulfhydryl (-SH) groups. thermofisher.com

Compounds structurally similar to this compound, such as 1,2-bis(bromomethyl)benzene (B41939) and 1,3-bis(bromomethyl)benzene, have a long history of use as multi-thiol-reactive linkers. nih.gov These bis(halogenomethyl)aryl linkers are employed in a technique known as "stapling" to stabilize peptides in specific conformations, often to enhance their ability to inhibit protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy. nih.govpitt.edu The fixed distance and orientation between the reactive groups in this compound make it a potentially useful tool for probing spatial relationships within or between biomolecules.

Investigation into Biological Activity and Mechanisms of Action

While this compound is primarily a synthetic intermediate, its derivatives have been the subject of extensive biological investigation. These studies provide insight into how the biphenyl scaffold can be modified to create potent and selective bioactive agents.

Derivatives of brominated biphenyls and related structures have been shown to interact with a variety of important biomolecular targets, particularly those involved in cancer and epigenetic regulation.

p300/CARM1 Inhibition : A series of cyclic bis((E)-2-bromobenzylidene) compounds, structurally related to the biphenyl scaffold, were found to be potent dual inhibitors of the histone acetyltransferase p300 and coactivator-associated arginine methyltransferase 1 (CARM1). mdpi.comnih.gov The inhibition of these enzymes, which play a crucial role in gene expression, was confirmed by observing a decrease in their respective histone marks (acetyl-H3, acetyl-H4, and H3R17me2) in cancer cells. nih.gov

PARP1 Inhibition : Newly synthesized bis-heterocyclic derivatives, using precursors like bis-phenacyl bromide, exhibited significant inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair. nih.gov Several of these derivatives showed potency superior to the clinical PARP inhibitor olaparib, with IC50 values in the sub-nanomolar range. nih.gov

p53-MDM2 Interaction : The p53 tumor suppressor's activity is regulated by its interaction with MDM2. pitt.edu Blocking this interaction is a major therapeutic strategy in oncology. Stapled peptides, created using linkers like bis(bromomethyl)benzenes, are designed to mimic the p53 alpha-helix, thereby disrupting the p53-MDM2 interaction and activating p53-dependent cell death pathways. nih.govpitt.edu

Table 1: Biomolecular Targets of Compounds Structurally Related to this compound
Compound ClassBiomolecular Target(s)Observed EffectReference
Cyclic bis((E)-2-bromobenzylidene) compoundsp300 / CARM1Dual inhibition, reaching submicromolar levels mdpi.comnih.gov
Bis-heterocyclic derivatives (from bis-phenacyl bromide)PARP1Inhibition with sub-nanomolar IC50 values, superior to olaparib nih.gov
Stapled peptides (using bis(bromomethyl)aryl linkers)p53-MDM2 InteractionDisruption of protein-protein interaction nih.govpitt.edu

A primary goal in cancer research is the development of compounds that can selectively kill cancer cells, often by inducing a form of programmed cell death called apoptosis. nih.gov Derivatives containing the brominated phenyl or biphenyl motif have demonstrated significant cytotoxic and pro-apoptotic activity across a range of cancer cell lines.

For instance, cyclic bis-((E)-2-bromobenzylidene) compounds induced apoptosis in leukemia (NB4, U937), breast cancer (MCF-7), and neuroblastoma (SH-SY5Y) cell lines. mdpi.comnih.gov Similarly, a series of bis-heterocyclic derivatives showed selective and potent cytotoxicity against MCF-7 breast cancer and PC-3 prostate cancer cells, with some derivatives exhibiting superior efficacy against MCF-7 cells compared to the standard chemotherapeutic drug doxorubicin. nih.gov The cytotoxic effects of these compounds are directly linked to their ability to trigger apoptosis, evidenced by cell cycle arrest in the sub-G1 phase and the activation of key apoptotic proteins. nih.gov Other studies on bromomethyl benzofuran (B130515) derivatives also revealed selective cytotoxic effects against leukemia cells. mdpi.com

Table 2: Cytotoxic Activity of Related Biphenyl Derivatives in Cancer Cell Lines
Compound Class/DerivativeCancer Cell LineEffectIC50 ValueReference
Cyclic bis((E)-2-bromobenzylidene) piperidones (4l, 4m)NB4 (Leukemia)Induction of Apoptosis (% sub-G1)67% and 56% at 5 µM mdpi.com
Bis-heterocyclic derivative 5aMCF-7 (Breast Cancer)Superior efficacy to doxorubicin0.006 µM nih.gov
Bis-heterocyclic derivative 5dMCF-7 (Breast Cancer)Superior efficacy to doxorubicin0.008 µM nih.gov
2-methyl-(1,1'-biphenyl)-pyrimidine conjugate (16b)HT-29 (Colon Cancer)Strong anti-cancer effect2.08 µM nih.gov

The anticancer activity of these compounds stems from their ability to interfere with critical cellular signaling pathways that govern cell survival, proliferation, and death.

A key mechanism is the induction of the intrinsic apoptotic pathway. Studies have shown that treatment with these active compounds leads to a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. nih.govmdpi.com This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C and the subsequent activation of executioner caspases, such as caspase-7, which carry out the process of apoptosis. nih.govmdpi.com Furthermore, an elevation in the tumor suppressor protein p53 has been observed, which can also trigger apoptosis. nih.govresearchgate.net

In addition to the apoptotic pathway, compounds derived from related structures can inhibit signaling cascades related to epigenetic modifiers. The dual inhibition of p300 and CARM1 by cyclic bis-((E)-2-bromobenzylidene) compounds alters histone modification patterns, leading to changes in gene expression that can halt cell proliferation and induce cell death. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Investigations of 2,2'-Bis(bromomethyl)-1,1'-biphenyl and its Derivatives

Spectroscopic methods are fundamental in confirming the identity and exploring the conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Conformational Analysis of Biphenyl (B1667301) Moiety Rotation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of this compound in solution. The rotation around the C1-C1' bond of the biphenyl system is a key conformational feature. researchgate.net This rotation can be studied using variable temperature NMR experiments and Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.netnih.gov The rate of rotation is influenced by the steric hindrance of the bromomethyl groups in the 2 and 2' positions. At lower temperatures, the rotation is slowed, potentially allowing for the observation of distinct conformers. researchgate.net Theoretical calculations can complement experimental NMR data to determine the energies of different rotational isomers. auremn.org.br

For instance, in related biphenyl systems, the dihedral angle between the two phenyl rings is a critical parameter determined through a combination of NMR data and computational modeling. researchgate.net The chemical shifts of the aromatic and methylene (B1212753) protons in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum, provide detailed information about the molecular symmetry and electronic environment. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org For example, the related compound 2,2'-dibromobiphenyl (B83442) shows a molecular weight of 312.000 g/mol . nist.gov Fragmentation patterns in the mass spectrum can provide further structural information, often involving the loss of bromine atoms or bromomethyl groups.

Table 1: Key Mass Spectrometry Data for Biphenyl Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Information
This compound C₁₄H₁₂Br₂ 340.05 Expected to show loss of Br and CH₂Br fragments.
2,2'-Dibromobiphenyl C₁₂H₈Br₂ 312.00 Shows characteristic isotopic pattern for two bromine atoms. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Key vibrational modes include C-H stretching of the aromatic rings and methylene groups, C=C stretching of the aromatic rings, and the C-Br stretching of the bromomethyl groups. The IR spectrum of the parent compound, biphenyl, shows characteristic absorptions for the aromatic system. nist.gov The presence of the bromomethyl substituents in this compound would introduce additional bands, particularly the C-Br stretching vibration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The biphenyl moiety is the primary chromophore. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle, significantly influences the wavelength and intensity of the UV absorption bands. youtube.com Increased planarity generally leads to a red shift (longer wavelength) in the absorption maximum. The absorption spectra of biphenyls are influenced by substituents and solvent effects. youtube.com

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Features
Infrared (IR) C-H (aromatic and aliphatic), C=C (aromatic), C-Br stretching vibrations.

Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional structure of this compound in the solid state.

Single Crystal X-ray Diffraction for Structural Elucidation and Bond Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure, including bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings. beilstein-journals.org For this compound, the crystal structure would reveal the precise spatial arrangement of the bromomethyl groups and the twist of the biphenyl core. rsc.org This technique allows for a detailed analysis of the molecular geometry, which can be compared with computational models. scilit.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The packing of molecules in the crystal lattice is governed by intermolecular interactions. researchgate.netresearchgate.net While this compound lacks strong hydrogen bond donors, weak C-H···Br hydrogen bonds and other van der Waals forces play a significant role in the crystal packing. cardiff.ac.uk The analysis of these interactions is crucial for understanding the solid-state properties of the compound. The study of intermolecular contacts helps in understanding how molecules arrange themselves to form a stable crystal structure. cardiff.ac.uk

Supramolecular Topology and Packing Analysis

The arrangement of molecules in a crystalline solid, known as supramolecular topology, is governed by a complex interplay of intermolecular interactions. The study of these interactions is crucial for understanding the physical properties of the material. While a definitive crystal structure for this compound is not publicly available, a discussion of the analytical methods used for such a study provides a framework for its potential solid-state behavior.

Hirshfeld Surfaces and 2D Fingerprint Plots

A powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), highlighting regions of significant intermolecular interaction.

A hypothetical analysis would likely reveal the following major interactions, which can be summarized in a data table.

Interaction TypeHypothetical Percentage Contribution
H···H> 40%
C···H/H···C~ 20-30%
Br···H/H···Br~ 10-20%
C···C< 5%
Br···Br< 2%
This table represents a hypothetical distribution of intermolecular contacts for this compound based on the analysis of similar organic molecules.

Computational Chemistry Approaches

To complement experimental data and to probe the intrinsic properties of a single molecule, computational chemistry provides a suite of powerful methods. These approaches can elucidate electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations could provide valuable insights into its electronic characteristics.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy level is related to the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. While specific values for this compound are not available in the literature, a representative table for a generic biphenyl derivative is provided for illustrative purposes.

Molecular OrbitalHypothetical Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
This table presents hypothetical DFT-calculated energy levels for a biphenyl derivative and should not be taken as experimental values for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a visual representation of the charge distribution, where different colors denote different electrostatic potentials. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the bromine atoms due to the electronegativity of bromine, and positive potential around the hydrogen atoms of the bromomethyl groups.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide a deeper understanding of non-covalent interactions. QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. RDG analysis visually reveals the regions of space where non-covalent interactions occur, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (steric clash) interactions. These analyses would be instrumental in confirming and characterizing the weak interactions, such as halogen bonds and van der Waals forces, that would govern the supramolecular assembly of this compound.

Conformational Analysis and Stereochemical Considerations

The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho substituents. The dihedral angle between the two rings is a key conformational parameter. For this compound, the bulky bromomethyl groups at the 2 and 2' positions would induce a significant twist in the biphenyl backbone.

Future Research Directions and Prospects

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 2,2'-bis(bromomethyl)-1,1'-biphenyl and its derivatives remains a cornerstone of ongoing research. While classical methods are well-established, the focus is shifting towards more sophisticated and environmentally benign approaches.

Future research will likely concentrate on the development of novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. For instance, the use of earth-abundant metal catalysts, such as those based on iron and cobalt, is a promising alternative to precious metal catalysts like palladium. bioworld.com The exploration of photocatalytic methods, utilizing visible light to drive reactions, presents another green and efficient route for biphenyl (B1667301) synthesis. researchgate.netacs.org A recent study has demonstrated a metal-free photochemical method for biphenyl synthesis using UV light, termed "photosplicing," which could be adapted for the synthesis of this compound derivatives. researchgate.net

Furthermore, the development of one-pot syntheses and domino reactions that allow for the construction of complex biphenyl-containing architectures from simple precursors in a single operation will be a key area of focus. This includes the direct C-H functionalization of the biphenyl core, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. rsc.org

A summary of promising catalytic systems for biphenyl synthesis is presented in the table below:

Catalytic SystemDescriptionPotential Advantages
Iron-Bisphosphine Complexes Utilizes iron, an earth-abundant metal, in combination with bisphosphine ligands for cross-coupling reactions. mdpi.comCost-effective, environmentally friendly.
Palladium-Molybdenum Co-catalysis Employs a Pd(OAc)2/MoO2(acac)2 system for the oxidative dimerization of benzene (B151609). researchgate.netHigh selectivity for biphenyl formation.
Photocatalysis with Photosensitizers Uses organic photosensitizers in combination with UV-B, UV-A light, or sunlight to mediate biphenyl synthesis. researchgate.netMetal-free, utilizes renewable energy sources.
Laccase-Catalyzed Synthesis An enzymatic approach using laccase for the preparation of biphenyl compounds. google.comGreen and sustainable process.

Development of Advanced Reagents and Building Blocks Based on the Biphenyl Scaffold

The reactive bromomethyl groups of this compound make it an ideal starting material for the synthesis of a wide array of advanced reagents and building blocks. Future research in this area will focus on creating novel functionalized derivatives with tailored properties for specific applications.

One promising direction is the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The inherent chirality of atropisomeric biphenyls can be exploited to create highly enantioselective catalysts for a variety of chemical transformations. Additionally, the introduction of phosphine, amine, or other coordinating groups through substitution of the bromine atoms can lead to new classes of ligands with unique electronic and steric properties. oregonstate.edu

Another area of interest is the use of this compound as a precursor for the synthesis of macrocyclic compounds. nih.govepfl.ch The two reactive sites allow for the facile construction of large ring structures with well-defined cavities, which can act as hosts for guest molecules in supramolecular chemistry. mdpi.commdpi.com These macrocycles can be further functionalized to create receptors for specific ions or small molecules, or to act as catalysts for reactions within their cavities.

The development of functionalized biphenyl-C-nucleosides is another exciting avenue. By replacing the traditional nucleobases with functionalized biphenyl residues, novel oligodeoxynucleotides with unique properties for applications in antisense therapy or as molecular probes can be synthesized. nih.gov

Expansion of Applications in Smart Materials and Nanotechnology

The unique structural and photophysical properties of derivatives of this compound make them highly promising candidates for applications in the development of smart materials and in the field of nanotechnology.

In the realm of smart materials, research will likely focus on the synthesis of novel liquid crystals and organic light-emitting diodes (OLEDs) based on the biphenyl scaffold. The rigid and anisotropic nature of the biphenyl unit is conducive to the formation of liquid crystalline phases, and by introducing appropriate functional groups, the mesomorphic properties can be tailored. wikipedia.org Biphenyl derivatives have also shown great promise as blue emitters in OLEDs, and further research into the design and synthesis of new emitters with improved efficiency and stability is warranted. researchgate.net

In nanotechnology, this compound can serve as a versatile building block for the construction of well-defined nanostructures. For example, it can be used to create carbon nanomembranes with molecular thickness and macroscopic size. nih.gov These nanomembranes have potential applications in filtration, sensing, and as templates for the growth of other nanomaterials. The synthesis of hybrid organic-inorganic nanofibers using precursors like 4,4'-bis(triethoxysilyl)-1,1'-biphenyl (B53964) has also been demonstrated, opening up possibilities for applications in optoelectronics and biomedicine. researchgate.net Furthermore, the principles of molecular machinery can be applied to create dynamic systems based on the biphenyl scaffold, where conformational changes can be triggered by external stimuli such as light or heat, leading to the development of molecular switches and motors. tandfonline.comresearchgate.net

Further Investigation into the Biological and Medicinal Potential of this compound Derivatives

The biphenyl scaffold is a common motif in many biologically active compounds, and derivatives of this compound represent a promising class of molecules for the development of new therapeutic agents. researchgate.net Future research will focus on the systematic evaluation of the biological activities of these derivatives and the elucidation of their mechanisms of action.

One key area of investigation is the anticancer activity of biphenyl derivatives. bioworld.commdpi.comtandfonline.com Studies have shown that certain hydroxylated biphenyl compounds exhibit significant antitumor effects against malignant melanoma cells. mdpi.com Other biphenyl derivatives have been designed as PD-1/PD-L1 inhibitors, which are a class of immunotherapy drugs that help the immune system to recognize and attack cancer cells. nih.gov Further research is needed to explore the structure-activity relationships of these compounds and to optimize their potency and selectivity.

Another promising area is the development of enzyme inhibitors based on the biphenyl scaffold. Biphenyl derivatives have been shown to inhibit a range of enzymes, including aromatase, acetyl-CoA carboxylase, and mushroom tyrosinase. oregonstate.edunih.govnih.gov By designing molecules that can specifically bind to the active site of a target enzyme, it is possible to develop drugs for a variety of diseases, including cancer and metabolic disorders.

The table below summarizes some of the reported biological activities of biphenyl derivatives:

Biological ActivityTarget/MechanismReference(s)
Anticancer Aromatase inhibition, PD-L1 dimerization, induction of apoptosis bioworld.comtandfonline.comnih.gov
Enzyme Inhibition Acetyl-CoA carboxylase, Mushroom tyrosinase, Sulfatase oregonstate.edunih.govnih.gov
Antihypertensive Angiotensin II (AT1) receptor antagonist nih.govresearchgate.net
Anti-HIV Non-nucleoside reverse transcriptase inhibitors (NNRTIs) tandfonline.com

Advanced Computational Modeling for Predicting Structure-Property Relationships and Reaction Mechanisms

Advanced computational modeling techniques are becoming increasingly indispensable in chemical research, providing powerful tools for predicting the properties and reactivity of molecules and for elucidating complex reaction mechanisms. Future research on this compound and its derivatives will undoubtedly benefit from the application of these methods.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of biphenyl derivatives. jcsp.org.pkichem.md Such studies can provide valuable insights into the relationship between the molecular structure and the observed properties, guiding the design of new molecules with desired characteristics. DFT can also be used to model reaction pathways, helping to understand the mechanisms of synthetic transformations and to predict the feasibility of new reactions. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool, particularly in the context of drug discovery. tandfonline.comnih.govnih.govresearchgate.net By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug development process.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of biphenyl derivatives, particularly for larger systems such as macrocycles and their interactions with other molecules. researchgate.netnih.govnih.govchemrxiv.orgfigshare.com These simulations can be used to study the conformational flexibility of macrocycles, their binding to guest molecules, and their behavior in different solvent environments.

The integration of these computational methods will enable a more rational and efficient approach to the design and development of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2'-Bis(bromomethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via bromination of biphenyl derivatives. A practical method involves reacting o-dibromobenzene with n-butyl lithium at low temperatures to achieve efficient coupling . For stereoisomers like (R)- and (S)-enantiomers, a chiral starting material such as BINOL [(1,1'-bi-2-naphthol)] is brominated using protocols like Ooi et al.’s method, which involves sequential treatment with PBr₃ and LiAlH₄ to introduce bromomethyl groups . Key parameters include temperature control (<0°C for lithium-mediated reactions) and inert atmospheres to prevent side reactions. Typical yields range from 60–85%, depending on purity of precursors.

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., biphenyl coupling and bromomethyl positions). For example, methylene protons (CH₂Br) appear as singlets at δ ~4.6–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 440.16 g/mol for C₂₂H₁₆Br₂) and isotopic patterns (e.g., 312/314 Br isotope peaks) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in chiral derivatives, such as (R)- and (S)-enantiomers .

Q. How does this compound serve as a precursor in organic synthesis?

  • Answer : The bromomethyl groups are highly reactive toward nucleophilic substitution (Sₙ2), enabling:

  • Cross-coupling reactions : Suzuki-Miyaura couplings for biaryl systems using Pd catalysts .
  • Polymer synthesis : Step-growth polymerization with diols or diamines to form rigid-rod polymers .
  • Ligand design : Derivatization into phosphine ligands (e.g., BIPHEPHOS) for asymmetric catalysis .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for reactions involving this compound in catalytic systems?

  • Answer : In palladium-catalyzed cross-couplings, the compound’s steric hindrance slows oxidative addition, requiring bulky ligands (e.g., XPhos) to enhance rates. Kinetic studies using UV-Vis or in-situ IR spectroscopy reveal rate-limiting steps (e.g., transmetallation in Suzuki reactions) . For stereoselective transformations, such as asymmetric hydrogenation, the enantiomeric excess (ee) of products correlates with the chirality of the starting brominated biphenyl .

Q. How do structural modifications of this compound impact its stability and reactivity under varying conditions?

  • Answer :

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .
  • Solubility : Insolubility in polar solvents (e.g., water) necessitates use of THF or DMF, but methoxy or ester derivatives improve solubility .
  • Air sensitivity : Bromomethyl groups hydrolyze in humid environments; storage under N₂ or Ar is critical .

Q. What role does this compound play in advanced materials, and how are its properties tailored for specific applications?

  • Answer :

  • Liquid crystals : Incorporation into mesogens via terminal functionalization (e.g., cyanobiphenyl derivatives) enhances nematic phase stability .
  • MOFs/COFs : As a linker in metal-organic frameworks, its rigidity creates porous structures for gas storage (e.g., H₂, CO₂) .
  • Optoelectronic materials : Conjugated polymers derived from this monomer exhibit tunable bandgaps (2.1–3.0 eV) for OLEDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.